molecular formula C20H13F6Na2O6PS2 B14856985 Bis(3-sulfonatophenyl)(3,5-di-trifluoroMethylphenyl)phosphine, disodiuM salt Monohydrate DANPHOS (water soluble)

Bis(3-sulfonatophenyl)(3,5-di-trifluoroMethylphenyl)phosphine, disodiuM salt Monohydrate DANPHOS (water soluble)

Cat. No.: B14856985
M. Wt: 604.4 g/mol
InChI Key: CEYYSSVBUGPULQ-UHFFFAOYSA-N
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Description

DANPHOS: is a water-soluble phosphine ligand known for its unique properties and applications in various fields of chemistry. The full chemical name of DANPHOS is bis(3-sulfonatophenyl)(3,5-di-trifluoromethylphenyl)phosphine, disodium salt monohydrate . This compound is particularly notable for its ability to form stable complexes with transition metals, making it a valuable tool in catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DANPHOS typically involves the reaction of 3-sulfonatophenylphosphine with 3,5-di-trifluoromethylphenylphosphine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a disodium salt monohydrate .

Industrial Production Methods: Industrial production of DANPHOS follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: DANPHOS undergoes various chemical reactions, including:

    Oxidation: DANPHOS can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to its original phosphine form.

    Substitution: DANPHOS can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various metal complexes and ligands can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine complexes.

Scientific Research Applications

DANPHOS has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which DANPHOS exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used. For example, in hydrogenation reactions, DANPHOS-metal complexes can activate hydrogen molecules and transfer them to unsaturated substrates .

Comparison with Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with similar applications in catalysis.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine ligand known for its stability and reactivity.

    Bis(diphenylphosphino)methane: A bidentate ligand with applications in coordination chemistry.

Uniqueness of DANPHOS: DANPHOS stands out due to its water solubility and the presence of sulfonate groups, which enhance its stability and reactivity in aqueous media. This makes it particularly useful in catalytic processes that occur in water or other polar solvents .

Properties

Molecular Formula

C20H13F6Na2O6PS2

Molecular Weight

604.4 g/mol

InChI

InChI=1S/C20H13F6O6PS2.2Na/c21-19(22,23)12-7-13(20(24,25)26)9-16(8-12)33(14-3-1-5-17(10-14)34(27,28)29)15-4-2-6-18(11-15)35(30,31)32;;/h1-11H,(H,27,28,29)(H,30,31,32);;

InChI Key

CEYYSSVBUGPULQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na].[Na]

Origin of Product

United States

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